molecular formula C8H18N2O2 B15305585 2-Amino-4-morpholinobutan-1-ol

2-Amino-4-morpholinobutan-1-ol

Cat. No.: B15305585
M. Wt: 174.24 g/mol
InChI Key: YLZHLGSKDIFCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-morpholinobutan-1-ol is an organic compound with the molecular formula C8H18N2O2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. The compound features both an amino group and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholinobutan-1-ol typically involves the reaction of morpholine with a suitable precursor, such as 4-chlorobutan-1-ol, under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbon atom bearing the leaving group (chlorine), resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-morpholinobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-4-morpholinobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as an intermediate in drug development.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-morpholinobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and morpholine ring enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-butanol: Similar structure but lacks the morpholine ring.

    2-Amino-4-methylpyridinium-4-hydroxybenzolate: Contains an amino group but has a different ring structure.

    2-Amino-4,4,4-trifluorobutanoic acid: Features an amino group and a different substituent on the butane chain.

Uniqueness

2-Amino-4-morpholinobutan-1-ol is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-amino-4-morpholin-4-ylbutan-1-ol

InChI

InChI=1S/C8H18N2O2/c9-8(7-11)1-2-10-3-5-12-6-4-10/h8,11H,1-7,9H2

InChI Key

YLZHLGSKDIFCRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.